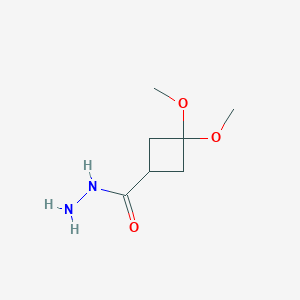

3,3-Dimethoxycyclobutane-1-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,3-Dimethoxycyclobutane-1-carbohydrazide is a chemical compound with the molecular formula C7H14N2O3 . It has a molecular weight of 174.2 . .

Molecular Structure Analysis

The InChI code for 3,3-Dimethoxycyclobutane-1-carbohydrazide is 1S/C7H14N2O3/c1-11-7(12-2)3-5(4-7)6(10)9-8/h5H,3-4,8H2,1-2H3,(H,9,10) . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis

3,3-Dimethoxycyclobutane-1-carbohydrazide has a molecular weight of 174.2 . It has a complexity of 172, a rotatable bond count of 3, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 4 . The topological polar surface area is 73.6, and it has a heavy atom count of 12 .Scientific Research Applications

Cyclobutanes in Drug Candidates Cyclobutane rings, including derivatives similar to 3,3-Dimethoxycyclobutane-1-carbohydrazide, are increasingly utilized in medicinal chemistry due to their unique structural properties, such as the puckered structure, longer C−C bond lengths, and increased C−C π-character. These features contribute to favorable biological properties in drug candidates, including metabolic stability, conformational restriction, and the ability to fill hydrophobic pockets in target molecules (Kolk, Janssen, Rutjes, & Blanco‐Ania, 2022).

Antioxidant and Antitumor Activities Carbohydrazide derivatives, a category including 3,3-Dimethoxycyclobutane-1-carbohydrazide, have been investigated for their potential antioxidant and antitumor activities. For instance, certain carbohydrazide compounds have been synthesized and found to possess potent antioxidant and antitumor properties (El Sadek, Abd El-Dayem, Hassan, Mostafa, & Yacout, 2014).

Synthesis and Applications in Organic Chemistry Research on cyclobutane derivatives extends to their synthesis and application in creating structurally unique and functionally diverse molecules. For example, studies have explored the synthesis of novel cyclobutane-containing molecules and their incorporation into beta-peptides, showcasing the cyclobutane ring's role in promoting structural rigidity and potential biological activity (Izquierdo, Rúa, Sbai, Parella, Alvarez-Larena, Branchadell, & Ortuño, 2005).

Antibacterial and Mosquito-Larvicidal Properties Moreover, cyclobutane derivatives have been synthesized and evaluated for their antibacterial and mosquito-larvicidal properties, contributing to the search for new agents in pest control and infectious disease treatment (Castelino, Naik, Dasappa, Sujayraj, Chandra, Chaluvaiah, Nair, Kumari, Kalthur, Adiga, 2014).

Photocatalysis and Synthetic Chemistry Cyclobutane derivatives are also explored in the context of photocatalysis, indicating their utility in facilitating light-mediated chemical reactions, such as cycloadditions, which are crucial for constructing complex organic frameworks (Mojr, Svobodová, Straková, Neveselý, Chudoba, Dvořáková, Cibulka, 2015).

Safety and Hazards

properties

IUPAC Name |

3,3-dimethoxycyclobutane-1-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O3/c1-11-7(12-2)3-5(4-7)6(10)9-8/h5H,3-4,8H2,1-2H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOAHHDMHCCTJEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CC(C1)C(=O)NN)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-Dimethoxycyclobutane-1-carbohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2980060.png)

![2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(o-tolyl)acetamide](/img/structure/B2980062.png)

![N-[5-[[2-chloro-5-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]-2-(furan-2-ylmethylamino)acetamide](/img/structure/B2980063.png)

![2-Chloro-6-fluoro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide](/img/structure/B2980065.png)

![Ethyl 6-methyl-2-(5-nitrofuran-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2980067.png)

![2-(benzo[d]isoxazol-3-yl)-1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)ethanone](/img/structure/B2980069.png)

![(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2980072.png)

![N-(4-chlorophenethyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2980076.png)